molecular formula C10H20N2O3 B153220 Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate CAS No. 301673-16-5

Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

Cat. No. B153220
Key on ui cas rn: 301673-16-5
M. Wt: 216.28 g/mol
InChI Key: NSILYQWHARROMG-UHFFFAOYSA-N
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Patent
US07074798B2

Procedure details

Sodium hydroxide (5.42 g) was added to a solution of 2-hydroxymethylpiperazine-1,4-dicarboxylic acid di-tert-butyl ester (10.87 g) in ethanol (300 ml), and the reaction mixture was heated to reflux for 16 hours. The solvent was removed by distillation at reduced pressure, and the residue was dissolved in ethyl acetate (400 ml) and water (50 ml). After the organic layer was dried over anhydrous magnesium sulfate, the solvent was removed by distillation at reduced pressure to give 8.46 g of the title compound.
Quantity
5.42 g
Type
reactant
Reaction Step One
Quantity
10.87 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C(OC([N:10]1[CH2:15][CH2:14][N:13]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:12][CH:11]1[CH2:23][OH:24])=O)(C)(C)C>C(O)C>[C:19]([O:18][C:16]([N:13]1[CH2:14][CH2:15][NH:10][CH:11]([CH2:23][OH:24])[CH2:12]1)=[O:17])([CH3:22])([CH3:21])[CH3:20] |f:0.1|

Inputs

Step One
Name
Quantity
5.42 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10.87 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(CN(CC1)C(=O)OC(C)(C)C)CO
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate (400 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After the organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(NCC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 8.46 g
YIELD: CALCULATEDPERCENTYIELD 113.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07074798B2

Procedure details

Sodium hydroxide (5.42 g) was added to a solution of 2-hydroxymethylpiperazine-1,4-dicarboxylic acid di-tert-butyl ester (10.87 g) in ethanol (300 ml), and the reaction mixture was heated to reflux for 16 hours. The solvent was removed by distillation at reduced pressure, and the residue was dissolved in ethyl acetate (400 ml) and water (50 ml). After the organic layer was dried over anhydrous magnesium sulfate, the solvent was removed by distillation at reduced pressure to give 8.46 g of the title compound.
Quantity
5.42 g
Type
reactant
Reaction Step One
Quantity
10.87 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C(OC([N:10]1[CH2:15][CH2:14][N:13]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:12][CH:11]1[CH2:23][OH:24])=O)(C)(C)C>C(O)C>[C:19]([O:18][C:16]([N:13]1[CH2:14][CH2:15][NH:10][CH:11]([CH2:23][OH:24])[CH2:12]1)=[O:17])([CH3:22])([CH3:21])[CH3:20] |f:0.1|

Inputs

Step One
Name
Quantity
5.42 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10.87 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(CN(CC1)C(=O)OC(C)(C)C)CO
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate (400 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After the organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(NCC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 8.46 g
YIELD: CALCULATEDPERCENTYIELD 113.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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